Benz[a]anthracen-3-ol-d11
Description
The Ubiquity and Environmental Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Research Contexts
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. These compounds are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. researchgate.net Natural sources like volcanic eruptions and forest fires also contribute to their environmental presence. researchgate.netyoutube.com
Due to their ubiquitous nature, PAHs are found in various environmental matrices including the air, water, and soil. researchgate.netnih.gov In the atmosphere, they can exist in the gas phase or be adsorbed onto particulate matter, which influences their transport and deposition. researchgate.net Their lipophilic (fat-soluble) nature allows them to be readily absorbed by organisms and they have a tendency to accumulate in body fat. nih.gov This persistence and potential for bioaccumulation make them a significant concern for both ecosystem and human health. nih.govnih.gov Many PAHs have been identified as toxic, mutagenic, and/or carcinogenic, prompting extensive research into their environmental fate, and metabolic pathways. researchgate.net
Foundational Principles and Research Rationale for Deuterated Compounds in Chemical and Biological Investigations
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.comwikipedia.org Deuterium contains a proton and a neutron, effectively doubling the mass of the hydrogen atom. wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
This fundamental difference is the basis for the "kinetic isotope effect," where chemical reactions involving the breaking of a C-D bond proceed at a significantly slower rate than those involving a C-H bond. wikipedia.orgacs.org This property makes deuterated compounds invaluable tools in a variety of scientific research areas.
Key applications of deuterated compounds in research include:
Mechanistic Studies: By strategically replacing hydrogen with deuterium, researchers can determine whether the cleavage of a specific C-H bond is part of the rate-determining step of a chemical reaction or metabolic pathway. wikipedia.orgacs.org
Metabolic Fate and Pharmacokinetic Studies: Deuterium labeling allows scientists to trace the metabolic pathways of drugs and other compounds within a biological system. clearsynth.comsimsonpharma.com The altered metabolic rate of deuterated compounds can lead to a longer half-life, which is a key consideration in drug development. wikipedia.orgacs.org
Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be used to accurately quantify the amount of the non-deuterated compound in a sample.
Environmental Fate and Bioavailability Studies: In environmental science, deuterated PAHs are used to track the movement and breakdown of these pollutants in soil and water. nih.gov They help in validating chemical extraction methods to predict the bioavailability of PAHs to organisms. nih.gov
Positioning of Benz[a]anthracen-3-ol-d11 as a Critical Research Tool in Contemporary Scientific Inquiry
This compound is a deuterated form of 3-hydroxybenz[a]anthracene (B41569), a metabolite of the polycyclic aromatic hydrocarbon benz[a]anthracene. pharmaffiliates.commedchemexpress.com Benz[a]anthracene itself is a known carcinogen found in tobacco smoke and is produced during the incomplete combustion of organic matter. wikipedia.org Its metabolism in the body is a critical area of research as the metabolic products are often the actual carcinogenic agents. nih.gov
The metabolism of benz[a]anthracene involves hydroxylation at various positions, including the 3-position, by enzymes such as the cytochrome P450 system. nih.govnih.gov This process can lead to the formation of diol epoxides that can bind to DNA, inducing mutations that may lead to cancer. pharmaffiliates.com
This compound serves as a crucial tool in studying these processes. pharmaffiliates.com Its primary applications lie in:
Carcinogenesis Research: It is used in studies related to the mechanisms of cancer induction, particularly in relation to breast cancer. pharmaffiliates.com
Metabolic Studies: As a labeled metabolite, it is instrumental in tracing the metabolic pathways of benz[a]anthracene and its derivatives. pharmaffiliates.commedchemexpress.com
Analytical Reference Standard: Due to its isotopic labeling, it is an ideal internal standard for the accurate quantification of benz[a]anthracen-3-ol in biological and environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS).
The use of this compound allows for more precise and reliable data in these critical research areas, contributing to a better understanding of the environmental risks and biological effects of PAHs. nih.govpharmaffiliates.com
Interactive Data Tables
Table 1: Properties of this compound (Major)
| Property | Value |
|---|---|
| Molecular Formula | C18D11HO |
| Molecular Weight | 255.36 |
| Appearance | Pale Yellow Solid |
| Storage | 2-8°C Refrigerator |
| Purity | >95% (HPLC) |
| Unlabelled CAS Number | 4834-35-9 |
| SIL Type | Deuterium |
Data sourced from Pharmaffiliates and LGC Standards pharmaffiliates.comlgcstandards.com
Table 2: Key Research Applications of Deuterated Compounds
| Application | Description |
|---|---|
| Mechanistic Elucidation | Determining reaction mechanisms by observing the kinetic isotope effect. wikipedia.orgacs.org |
| Metabolic Tracing | Following the fate of molecules in biological systems. clearsynth.comsimsonpharma.com |
| Pharmacokinetic Profiling | Studying the absorption, distribution, metabolism, and excretion of drugs. wikipedia.org |
| Quantitative Analysis | Serving as internal standards for accurate measurement. |
| Environmental Fate Studies | Tracking the movement and degradation of pollutants. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12O |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
MRRWKFVZIOCJBS-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis and Isotopic Labeling of Benz a Anthracen 3 Ol D11
Contemporary Approaches for Deuterium (B1214612) Incorporation into Polycyclic Aromatic Hydrocarbon Structures
The introduction of deuterium into the stable core of polycyclic aromatic hydrocarbons (PAHs) requires robust chemical methods. Several contemporary strategies have been developed to achieve high levels of deuterium incorporation, either by exchanging existing hydrogen atoms or by constructing the aromatic system from deuterated precursors.
One of the most established methods is acid-catalyzed hydrogen-deuterium (H/D) exchange . This approach involves treating the PAH with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O). google.com The highly acidic environment facilitates the electrophilic substitution of aromatic protons with deuterons. google.com To achieve more controlled and specific labeling, weaker deuterated acids like p-toluenesulfonic acid-d can be employed, which can offer greater selectivity for the most reactive positions on the aromatic ring system. cdnsciencepub.com
Metal-catalyzed deuteration offers another powerful route. Precious metal catalysts, including palladium (Pd), platinum (Pt), and ruthenium (Ru), are effective in activating PAHs for hydrogenation or H/D exchange reactions. mdpi.comrsc.org These reactions can be performed using deuterium gas (D₂) or deuterated solvents. For instance, ruthenium nanoparticles have demonstrated high efficiency in the selective hydrogenation (or deuteration) of PAHs containing 2–4 rings under mild conditions. rsc.org Similarly, palladium nanoparticles have been used for the catalytic hydrogenation of PAHs in supercritical carbon dioxide, a green chemistry approach that can be adapted for deuteration. nih.gov
A "bottom-up" approach involves the synthesis of the PAH skeleton from smaller deuterated building blocks . google.com This strategy provides absolute control over the location and number of deuterium atoms. For example, a deuterated anthracene (B1667546) compound can be synthesized from deuterated benzene (B151609) (benzene-d6) or halogenated benzene-d5 (B80986) through a series of coupling and cyclization reactions. google.com This method avoids the sometimes harsh conditions of H/D exchange and can lead to very high isotopic enrichment.
Finally, photochemically induced exchange represents a niche but effective method. The exposure of a PAH, such as coronene, to ultraviolet radiation while frozen in deuterium-rich ice (D₂O) can induce the exchange of hydrogen for deuterium atoms. acs.org This process involves complex mechanisms including D atom addition and exchange at various sites on the PAH molecule. acs.org
Specific Synthetic Pathways and Strategies Employed for Benz[a]anthracen-3-ol-d11 Production
Stage 1: Synthesis of 3-Hydroxybenz[a]anthracene (B41569)
Modern synthetic chemistry offers several powerful methods to construct the tetracyclic benz[a]anthracene framework. A highly effective approach is the palladium-catalyzed cross-coupling reaction , such as the Suzuki coupling. This strategy could involve the reaction of a suitably substituted naphthalene (B1677914) boronic acid with a bromo-methoxybenzaldehyde, followed by cyclization to form the benz[a]anthracene core and subsequent demethylation to reveal the hydroxyl group. acs.org
Another robust method is a palladium-catalyzed tandem C–H activation/bis-cyclization reaction . This could involve reacting a propargylic carbonate with a terminal alkyne to build the substituted tetracyclic benz[a]anthracene system in a highly regioselective manner. beilstein-journals.org Alternatively, classic methods like the Bradsher reaction , which involves the cyclodehydration of an appropriate 2-arylmethylbenzaldehyde derivative using a Lewis acid, could be employed. beilstein-journals.org
Stage 2: Deuteration
Once the unlabeled 3-hydroxybenz[a]anthracene is obtained, the d11-label can be introduced using one of the methods described in the previous section. Given the need for extensive labeling (11 deuterium atoms), a forceful acid-catalyzed H/D exchange would be a likely candidate. Refluxing the 3-hydroxybenz[a]anthracene in a medium like D₂SO₄/D₂O would promote the exchange of all exchangeable aromatic protons for deuterons. The hydroxyl proton would also readily exchange but is often not counted in the final deuteration number as it can easily exchange back with any protic solvent.
Alternatively, a metal-catalyzed deuteration using a catalyst like palladium on carbon (Pd/C) with D₂ gas could be used. This method might require optimization of temperature and pressure to achieve the desired high level of isotopic incorporation across the aromatic system.
A summary of a plausible synthetic approach is presented below:
Table 1: Plausible Synthetic Strategy for this compound| Step | Reaction Type | Reactants/Reagents | Product |
|---|---|---|---|
| 1 | Suzuki Cross-Coupling & Cyclization | Naphthalene-1-boronic acid, 2-bromo-5-methoxybenzaldehyde, Pd catalyst | 3-Methoxybenz[a]anthracene |
| 2 | Demethylation | BBr₃ or other ether cleavage agent | 3-Hydroxybenz[a]anthracene |
| 3 | Deuterium Exchange | D₂SO₄, D₂O, heat | this compound (Major) |
Analytical Techniques for the Precise Assessment of Isotopic Purity and Deuterium Enrichment in Labeled Standards
Ensuring the quality of isotopically labeled standards like this compound is paramount for their use in quantitative analysis. The determination of isotopic purity (the percentage of the compound that is deuterated) and the extent of deuterium enrichment (the number and location of deuterium atoms) is typically accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. beilstein-journals.orghpc-standards.us
Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary and crucial information. While ¹H NMR can be used to quantify the remaining protons by comparing their signals to an internal standard, ¹³C NMR offers a more detailed picture. cymitquimica.com Deuterium substitution causes a small but measurable upfield shift in the resonance of the attached carbon atom and adjacent (quaternary) carbons. cymitquimica.com By acquiring ¹H and ²H-decoupled ¹³C NMR spectra, it is possible to resolve the signals from different isotopologues and quantify the degree of deuteration at specific sites within the molecule. cymitquimica.com NMR is also essential for confirming the structural integrity of the molecule, ensuring that no rearrangements or degradation occurred during the synthesis and labeling process. hpc-standards.us
Together, these techniques provide a comprehensive characterization of the labeled standard, confirming its identity, structural integrity, and isotopic composition.
| ²H NMR | Direct observation of deuterium signals, confirmation of labeling sites. | Unambiguous detection of deuterium. |
Applications of Benz a Anthracen 3 Ol D11 in Mechanistic and Environmental Research
Elucidation of Benz[a]anthracene Metabolic Pathways Utilizing Deuterated Standards
Deuterated standards, such as Benz[a]anthracen-3-ol-d11, are indispensable for accurately studying the biotransformation of parent compounds like benz[a]anthracene (BA). By introducing a known quantity of the labeled standard into a biological sample, researchers can trace metabolic routes, identify novel metabolites, and quantify their formation with high precision.
Investigation of Biotransformation Processes in Fungal Systems (e.g., Cunninghamella elegans)
The filamentous fungus Cunninghamella elegans is widely recognized as a versatile model organism for studying the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs). wikipedia.org Its metabolic pathways often mimic those observed in mammalian systems, making it a valuable tool for preliminary metabolic screening. wikipedia.orgmdpi.com
Studies using isotopically labeled benz[a]anthracene have been instrumental in mapping its transformation by C. elegans. Research involving ¹⁴C-labeled BA revealed that the fungus metabolizes the compound into several key products. nih.govnih.gov The primary metabolites identified were BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, and BA trans-3,4-dihydrodiol. nih.gov Notably, the transformation pathway in C. elegans is similar to that in mammals, with the exception that BA 5,6-dihydrodiol is not produced by the fungus. nih.govnih.gov A unique metabolite, a BA tetraol (8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-BA), was also identified, likely resulting from further oxidation of the dihydrodiol precursors. nih.gov
In such studies, a deuterated standard like this compound would be used as an internal standard during the extraction and analysis of these metabolites, ensuring accurate quantification and confident identification by providing a stable, non-radioactive reference point in mass spectrometry analysis. The enzymes involved in these transformations, such as cytochrome P450 monooxygenases, are similar to those in mammals, reinforcing the utility of this fungal model. wikipedia.orgmdpi.com
Interactive Table 1: Metabolites of Benz[a]anthracene in Cunninghamella elegans Cultures
| Metabolite | Relative Percentage (%) | Analytical Method(s) | Reference |
| BA trans-8,9-dihydrodiol | 90 | TLC, HPLC, UV, Mass Spectrometry | nih.gov |
| BA trans-10,11-dihydrodiol | 6 | TLC, HPLC, UV, Mass Spectrometry | nih.gov |
| BA trans-3,4-dihydrodiol | 4 | TLC, HPLC, UV, Mass Spectrometry | nih.gov |
| BA tetraol | Identified | TLC, HPLC, UV, Mass Spectrometry | nih.gov |
Characterization of Mammalian Metabolic Pathways in in vitro Systems (e.g., Microsomal Fractions, Cell Cultures)
In vitro systems, particularly liver microsomal fractions and cell cultures, are fundamental to toxicology and pharmacology for studying the metabolism of foreign compounds. nih.gov Liver microsomes contain a high concentration of cytochrome P-450 enzymes, which are responsible for the initial oxidative metabolism of PAHs like benz[a]anthracene. oup.comnih.gov
Investigations using rat liver microsomes have shown that BA is metabolized into a variety of products, including dihydrodiols, phenols, and their subsequent metabolites. nih.govnih.gov In microsomes from untreated rats, the main metabolite is the 10,11-dihydrodiol, followed by the 5,6- and 8,9-dihydrodiols. oup.comnih.gov However, pretreatment of the rats with inducers like polychlorinated biphenyls (PCBs) or 3-methylcholanthrene (B14862) drastically alters the metabolite profile, significantly increasing the formation of the 5,6-dihydrodiol and 8,9-dihydrodiol while suppressing the 10,11-dihydrodiol. oup.comnih.gov This shift is critical, as it can lead to the formation of the ultimate carcinogen, a diol-epoxide. oup.com
Studies with hamster embryo cells have also been used to examine BA metabolism and its link to carcinogenicity. nih.govnih.gov These studies have identified adducts formed between BA metabolites and DNA, with a significant portion resulting from the reaction of anti-BA-3,4-diol 1,2-oxide with DNA in mouse skin and hamster embryo cells. nih.gov In all these complex biological matrices, the use of a deuterated standard like this compound is essential for the accurate quantification of these various metabolites, overcoming challenges of ion suppression and extraction efficiency in mass spectrometry-based analyses.
Interactive Table 2: Benz[a]anthracene Metabolites in Rat Liver Microsomes
| Treatment Group | Major Dihydrodiol Metabolites | Key Findings | Reference(s) |
| Normal (untreated) | 10,11-dihydrodiol > 5,6- and 8,9-dihydrodiols | Secondary metabolism (diol-epoxide formation) observed after 5 min. | oup.com, nih.gov |
| TCBP-treated | 5,6-dihydrodiol > 8,9-dihydrodiol | 10,11-dihydrodiol formation suppressed; 5,6-oxidation increased 15-20 fold. | oup.com, nih.gov |
| PCB-treated | 5,6-dihydrodiol and 8,9-dihydrodiol | 5,6-oxidation increased 27-fold; 10,11-oxidation suppressed. Formation of ultimate carcinogen detected. | oup.com, nih.gov |
Quantitative Profiling and Identification of Benz[a]anthracene Hydroxylated Metabolites through Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is the gold standard for the quantitative analysis of trace-level compounds in complex mixtures. nih.govrsc.org This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to a sample before processing. nih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. nih.govpsu.edu By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometry analysis, highly accurate and precise quantification can be achieved. rsc.orgnih.gov
This method has been successfully applied to the biomonitoring of human exposure to PAHs by measuring their hydroxylated metabolites in urine. nih.govacs.org Analytical methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on labeled internal standards to quantify metabolites of naphthalene (B1677914), fluorene, phenanthrene, pyrene, and benz[a]anthracene. nih.govpsu.eduacs.org The use of these standards results in good recoveries (ranging from 41-115%), linearity, and specificity, with detection limits reaching the low nanogram per liter (ng/L) range. nih.govnih.gov this compound is specifically designed for such applications, enabling the precise measurement of 3-hydroxybenz[a]anthracene (B41569), a key biomarker of BA exposure.
Role of Deuteration in Unraveling Kinetic Isotope Effects on PAH Biotransformation
The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govmdpi.com This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond. nasa.gov Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. nih.govresearchgate.net
Studying these KIEs provides valuable insights into enzymatic reaction mechanisms. nih.gov For the biotransformation of PAHs, if the initial hydroxylation by a cytochrome P-450 enzyme is the rate-limiting step, deuterating the position of attack on the PAH ring will slow down the metabolism. By using specifically deuterated substrates like this compound (or its parent compound, benz[a]anthracene-d12), researchers can determine which positions on the aromatic ring are most susceptible to enzymatic attack and probe the transition state of the reaction. This knowledge is crucial for understanding the mechanisms of metabolic activation that can lead to carcinogenesis. nih.gov Furthermore, understanding these effects is critical when designing deuterated drugs, as altering metabolic clearance can significantly change a drug's pharmacokinetic profile. nih.gov
Environmental Fate and Transport Studies of Benz[a]anthracene Leveraging Isotopic Tracing
Isotopic tracing is a powerful technique for following the movement and transformation of pollutants in the environment. By introducing a compound labeled with a stable isotope (like ¹³C or ²H) into an environmental system, scientists can track its degradation pathways, identify the microorganisms responsible, and quantify its distribution among different environmental compartments.
Tracing Degradation Mechanisms in Environmental Compartments (e.g., Soil, Water, Sediment)
The fate of benz[a]anthracene in soil, water, and sediment is of significant environmental concern due to its persistence and toxicity. Stable isotope probing (SIP) has emerged as a key technology to study its bioremediation. nih.govnih.gov In a typical DNA-SIP experiment, a substrate labeled with a heavy isotope (e.g., ¹³C-benz[a]anthracene) is added to a contaminated soil sample. nih.gov Microorganisms that actively consume the labeled substrate will incorporate the heavy isotope into their biomass, including their DNA. researchgate.net By separating this "heavy" DNA from the rest of the microbial community's DNA and sequencing it, researchers can identify the specific bacteria responsible for the degradation. nih.gov
Studies using ¹³C-BA have identified specific bacterial groups, including uncultivated γ-Proteobacteria, as key players in its degradation in contaminated soil. nih.gov Isotopic tracing also allows for the creation of a detailed mass balance, accounting for the amount of the contaminant that is mineralized to CO₂, incorporated into biomass, or transformed into non-extractable soil-bound residues. ufz.de While some advanced metabolomic techniques may be limited by the chromatographic shifts that deuterated compounds can cause, the fundamental principles of isotopic tracing make compounds like this compound valuable for quantifying parent compound and metabolite concentrations in complex environmental samples. nih.govmdpi.com
Assessment of Bioaccumulation and Biotransformation in Diverse Organisms
The use of deuterated standards, such as this compound, is crucial in studies assessing the bioaccumulation and biotransformation of polycyclic aromatic hydrocarbons (PAHs) in various organisms. While direct studies on the bioaccumulation of this compound are not the primary focus, its role as an internal standard allows for the accurate quantification of its non-labeled parent compound, Benz[a]anthracene, and its metabolites in organisms like fish, mussels, and earthworms. This is essential for understanding how these organisms take up, metabolize, and potentially accumulate PAHs from their environment.
Research has shown that organisms possess the enzymatic machinery, primarily cytochrome P450-dependent monooxygenases, to metabolize PAHs like Benz[a]anthracene. nih.gov This metabolic process transforms the parent PAH into various hydroxylated and dihydrodiol metabolites. For instance, in vitro studies with human bone marrow have demonstrated the conversion of Benz[a]anthracene into several dihydrodiol metabolites, including BA-8,9-dihydrodiol, BA-5,6-dihydrodiol, and BA-10,11-dihydrodiol. nih.gov The ability to accurately measure these metabolites is key to evaluating the detoxification pathways and the potential for the formation of more toxic and carcinogenic intermediates.
Stable isotope probing (SIP) techniques, which utilize substrates labeled with stable isotopes like carbon-13, have been instrumental in identifying the specific microorganisms responsible for the degradation of PAHs in contaminated soils. nih.gov These studies have revealed that certain bacterial groups are particularly adept at degrading 4-ring PAHs such as Benz[a]anthracene. nih.gov While not directly involving this compound, this research highlights the importance of isotopic labeling in tracing the environmental fate and biodegradation of PAHs. The use of deuterated standards in subsequent quantitative analyses complements these findings by providing precise measurements of the extent of degradation and metabolite formation in complex environmental samples.
Quantitative Analysis of Benz[a]anthracene and its Metabolites in Complex Environmental Matrices
The accurate quantification of Benz[a]anthracene and its metabolic products in complex environmental matrices such as soil, sediment, and water is a significant analytical challenge. The use of isotopically labeled internal standards, particularly this compound, is a cornerstone of modern analytical methods designed to address this challenge. These standards are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data. nih.gov
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for the analysis of PAHs and their metabolites. rsc.orgnih.gov In these methods, a known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately determine the concentration of the target compound in the original sample.
For example, a study on the determination of PAHs in herbal medicines utilized a GC-MS/MS method where the addition of deuterated internal standards was crucial for accurate quantification. nih.gov Similarly, research on the analysis of PAHs in cosmetic products highlighted the ability of deuterated internal standards to compensate for matrix enhancement effects. nih.gov The development of these robust analytical methods enables the reliable monitoring of PAH contamination in a wide variety of environmental and biological samples.
Development and Validation of Advanced Analytical Methodologies for PAH Research
Implementation of this compound as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
The implementation of this compound as an internal standard is a critical component in the development and validation of advanced GC-MS methods for PAH analysis. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of many PAHs. nih.govtdi-bi.com When coupled with tandem mass spectrometry (MS/MS), the selectivity and sensitivity of the analysis are further enhanced, allowing for the detection of trace levels of PAHs in complex mixtures. nih.govnih.gov
In these methods, this compound is added to both the calibration standards and the unknown samples. During GC-MS analysis, the instrument monitors specific mass-to-charge ratios for both the native PAH and its deuterated counterpart. This allows for the construction of a calibration curve based on the response ratio of the analyte to the internal standard. The use of a deuterated standard that is structurally and chromatographically similar to the analyte of interest helps to minimize errors arising from injection volume variations and instrument drift.
Recent advancements in GC-MS/MS technology, such as modified ion sources, have enabled the quantitative separation of a large number of PAHs, including numerous isomers that were previously difficult to resolve. nih.gov These methods demonstrate excellent linearity over a wide concentration range and achieve low detection limits, often in the picogram per microliter range. nih.gov The use of deuterated internal standards like this compound is fundamental to the success of these high-performance analytical methods.
Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Quantitative Accuracy
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the quantitative analysis of a vast array of organic molecules, including PAHs and their metabolites. rsc.org The combination of the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry provides a robust platform for analyzing complex samples. rsc.orgmdpi.com The use of stable isotope-labeled internal standards, such as this compound, is paramount for achieving high quantitative accuracy in LC-MS analyses.
LC-MS is particularly advantageous for the analysis of less volatile and more polar PAH metabolites, which may not be amenable to GC-MS without derivatization. The internal standard is added to the sample prior to extraction and analysis, and it co-elutes with the target analyte during the chromatographic separation. By using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a tandem mass spectrometer, the instrument can selectively detect and quantify both the analyte and the internal standard, even in the presence of co-eluting matrix components. nih.gov
The application of LC-MS/MS with deuterated internal standards has been successfully employed for the determination of PAHs in various food matrices, such as smoked bacon and grilled meats. mdpi.com These methods have demonstrated good recoveries and low limits of detection, often in the sub-microgram per kilogram range. mdpi.com The inherent accuracy provided by the use of stable isotope-labeled internal standards ensures that the data generated is reliable for assessing human exposure and for regulatory compliance.
Methodological Validation Parameters Incorporating Stable Isotope Labeled Analogs for Robust Data Generation
The validation of an analytical method is a critical process to ensure that it is fit for its intended purpose. For quantitative methods aimed at analyzing PAHs in environmental and biological samples, the incorporation of stable isotope-labeled analogs like this compound is a key element of a robust validation strategy. Method validation involves the evaluation of several key parameters, including linearity, accuracy, precision, selectivity, and limits of detection and quantification.
Linearity is assessed by analyzing a series of calibration standards containing the analyte and the internal standard at different concentrations. The use of an internal standard helps to ensure a linear response over a wider concentration range.
Accuracy is typically determined by analyzing certified reference materials or by performing spiking experiments where a known amount of the analyte is added to a blank matrix. The recovery of the spiked analyte is then calculated relative to the internal standard, providing a measure of the method's accuracy.
Precision is evaluated by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD). The use of an internal standard helps to improve the precision of the method by correcting for random variations in the analytical process.
Selectivity is the ability of the method to distinguish the analyte from other components in the sample. High-resolution mass spectrometry or tandem mass spectrometry techniques, combined with the use of a specific labeled internal standard, provide a high degree of selectivity. nih.gov
The establishment of these validation parameters, with the integral use of stable isotope-labeled standards, ensures the generation of high-quality, reliable, and defensible data in PAH research. nih.gov
Interactive Data Table: Illustrative Method Validation Parameters for PAH Analysis using Isotope Dilution Mass Spectrometry
| Parameter | Typical Acceptance Criteria | Role of this compound (or similar labeled standard) |
| Linearity (r²) | > 0.995 | Ensures a consistent response ratio across the calibration range, correcting for instrument variability. |
| Accuracy (% Recovery) | 80-120% | Corrects for losses during sample preparation and matrix effects, providing a true measure of analyte concentration. |
| Precision (RSD) | < 15% | Minimizes the impact of random errors in injection volume and instrument response, leading to more reproducible results. |
| Limit of Detection (LOD) | Method-specific, typically low µg/kg or pg/µL | Does not directly determine the LOD, but ensures accurate quantification at low levels near the detection limit. |
| Limit of Quantification (LOQ) | Method-specific | Ensures reliable and reproducible quantification at the lowest concentration on the calibration curve. |
Advanced Methodological Considerations in the Application of Deuterated Pah Metabolites
Comprehensive Mass Spectrometric Techniques for the Structural Elucidation and Quantification of Deuterated Species
Mass spectrometry (MS), particularly when coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone technique for the analysis of deuterated PAH metabolites. nih.gov Its high sensitivity and selectivity allow for both the definitive identification and precise quantification of these compounds, even in complex biological and environmental matrices. nih.gov
For structural elucidation, GC-MS is a powerful tool. Following a technique like trimethylsilylation to create more volatile derivatives, the fragmentation patterns of the analyte can be analyzed. nih.gov By comparing the mass spectrum of the deuterated metabolite, such as Benz[a]anthracen-3-ol-d11, to its non-deuterated analog, researchers can confirm its identity. The mass shift corresponding to the number of deuterium (B1214612) atoms provides a clear indication of the labeled compound. Furthermore, developing and understanding the rules of fragmentation for these molecules allows for the identification of characteristic fragments, which solidifies the structural assignment. nih.gov
In the realm of quantification, techniques like GC-MS and LC-MS/MS are preeminent. nih.gov Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. In this approach, a known amount of the deuterated internal standard (e.g., this compound) is added to the sample at the beginning of the analytical procedure. The standard co-elutes with the native (non-deuterated) analyte and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, a highly accurate and precise quantification can be achieved. High-resolution mass spectrometry (HRMS) can further enhance these analyses, offering very low detection limits, often in the parts-per-trillion (ppt) range, which is critical for trace-level analysis in biological samples. nih.gov
| Technique | Application for Deuterated Species | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural elucidation via fragmentation patterns; Quantitative analysis. nih.govnih.gov | High chromatographic resolution, established fragmentation libraries. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-throughput quantitative analysis, suitable for less volatile metabolites. | High selectivity and sensitivity, applicable to a wide range of compounds. |
| Isotope Dilution Mass Spectrometry (IDMS) | Gold standard for accurate quantification. | Corrects for matrix effects and sample preparation losses. |
| High-Resolution Mass Spectrometry (HRMS) | Trace-level detection and quantification. nih.gov | Excellent mass accuracy, enabling low detection limits. nih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuteration Confirmation
Proton NMR (¹H NMR) is a primary tool for this purpose. In a ¹H NMR spectrum, the absence of a signal at a specific chemical shift, which is present in the spectrum of the non-deuterated analog, directly confirms the substitution of a proton with a deuterium atom at that position. For a compound like this compound, the ¹H NMR spectrum would show the disappearance of signals corresponding to the eleven deuterated positions.
Furthermore, Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. The resulting spectrum provides a distinct signal for each unique deuterium environment, offering unambiguous confirmation of the labeling positions. Advanced multi-dimensional NMR techniques can reveal subtle isotope shifts, which are small changes in the chemical shifts of nearby nuclei (like ¹³C or ¹⁵N) caused by the presence of the heavier isotope. nih.gov These shifts can not only confirm deuteration but also provide valuable information about the molecule's conformation. nih.govnih.gov
| NMR Method | Purpose in Deuteration Analysis | Information Gained |
| Proton NMR (¹H NMR) | Primary method for confirming the position of deuterium labels. | Absence of proton signals at specific locations indicates deuteration. |
| Deuterium NMR (²H NMR) | Direct detection of deuterium atoms. | Provides a direct map of all deuterated sites in the molecule. |
| Multidimensional NMR | Advanced structural and conformational analysis. nih.gov | Detects isotope shifts, confirming deuteration and providing structural insights. nih.gov |
Chromatographic Separation Strategies for Complex Mixtures Containing Isotopic Analogs
The effective separation of PAH metabolites from complex mixtures is a prerequisite for accurate analysis. nih.gov Chromatography is the essential technique used to achieve this separation, enabling the isolation of target analytes from interfering matrix components. nih.govresearchgate.net When dealing with isotopic analogs, specific chromatographic considerations are necessary.
Both GC and high-performance liquid chromatography (HPLC) are widely used for the analysis of PAHs and their metabolites. nih.gov In HPLC, both normal-phase (NP) and reverse-phase (RP) methods can be employed. For PAH compounds, reverse-phase HPLC is very common, often utilizing stationary phases like C18 or, for enhanced selectivity, phenyl phases. The choice of mobile phase, typically mixtures of water with acetonitrile (B52724) or methanol, and the use of gradient elution are critical for achieving optimal separation of a wide range of PAHs with varying polarities.
A key phenomenon to consider is the chromatographic isotope effect. It has been observed that deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. researchgate.net This effect, while often small, must be accounted for during method development to ensure that the deuterated internal standard and the native analyte are properly resolved from other compounds but are treated similarly by the integration algorithm.
Advanced strategies, such as ultra-high-performance liquid chromatography (UHPLC), offer significant improvements in resolution and speed due to the use of columns with smaller particle sizes (less than 2 µm). For particularly complex samples, multi-dimensional chromatography, where fractions from one chromatographic separation are subjected to a second, different separation, can provide the extremely high resolving power needed to isolate pure compounds. nih.gov
| Chromatographic Strategy | Description | Relevance to Isotopic Analogs |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity; common for PAHs. | Phenyl stationary phases can offer unique selectivity for aromatic compounds. |
| Gas Chromatography (GC) | Separation based on boiling point and polarity; suitable for volatile derivatives. nih.gov | High resolution is necessary to separate isomers and account for isotope effects. researchgate.net |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns for higher resolution and faster analysis. | Improved ability to resolve the deuterated standard from the native analyte and matrix interferences. |
| Consideration of Isotope Effects | Deuterated compounds may have slightly different retention times than non-deuterated ones. researchgate.net | Method must be optimized to ensure accurate co-elution and quantification. |
Challenges and Future Directions in Research on Benz a Anthracen 3 Ol D11
Addressing Analytical Challenges in Trace Level Detection and Quantification of Deuterated Metabolites
The accurate detection and quantification of PAH metabolites at trace levels in complex environmental and biological matrices present a considerable analytical challenge. nih.gov The very low concentrations, often at nanogram per liter (ng/L) or even picogram per cubic meter (pg/m³) levels, demand methods with exceptional sensitivity and low limits of detection (LOD). nih.govcopernicus.org
A primary difficulty lies in the "matrix effect," where co-existing compounds in a sample interfere with the analytical signal, potentially suppressing or enhancing it and leading to inaccurate quantification. nih.govclearsynth.com Deuterated internal standards like Benz[a]anthracen-3-ol-d11 are essential tools to compensate for these matrix effects and for variations during sample preparation and analysis. clearsynth.comscielo.org.mx An ideal internal standard co-elutes with the analyte and provides a distinct mass signal, a characteristic that can be challenging to achieve when the analyte itself has a complex isotopic pattern. aptochem.com
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the cornerstone techniques for PAH analysis. nih.gov The development of high-resolution mass spectrometry (HRMS) has significantly improved the ability to distinguish metabolites from matrix interferences. nih.govnih.gov However, even with HRMS, the sheer volume and complexity of data can create a bottleneck in data processing and metabolite identification. nih.gov Researchers are continuously working to refine these methods to enhance sensitivity, repeatability, and reproducibility. nih.govnih.gov
Table 1: Performance of Analytical Methods for PAH Metabolite Detection
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Sample Matrix | Reference |
|---|---|---|---|---|
| LLC-HRGC-HRMS | Eight PAH metabolites | 0.006–0.042 µg/L | Human Urine | nih.gov |
| HPLC with Fluorescence Detection | Five PAH metabolites | 0.044–1.615 µg/L | Human Urine | nih.gov |
| CHARON FUSION PTR-TOF MS | Nine condensed PAHs | 19–46 pg/m³ | Ambient Aerosol | copernicus.org |
Expanding the Scope of Isotopic Applications for Elucidating Novel PAH Biotransformation Pathways
Isotopically labeled compounds are invaluable for tracing the metabolic fate of pollutants. nih.gov Stable Isotope-Assisted Metabolomics (SIAM) is a powerful approach that uses labeled compounds to track biotransformation processes within complex environmental systems like contaminated soil. nih.gov By spiking samples with a labeled PAH, such as a 13C- or deuterium-labeled version, researchers can follow its conversion into various metabolites using HRMS, distinguishing them from naturally occurring compounds. nih.gov
This technique has led to the identification of previously unknown or novel biotransformation pathways. For instance, studies using 13C-labeled benzo[a]anthracene have revealed diverse and novel nitrogen-containing metabolites, opening new avenues for future research into the environmental degradation of PAHs. nih.gov The use of this compound and other deuterated standards is not just for quantification but also for elucidating these complex metabolic networks in various organisms and environments. clearsynth.com Future research will likely focus on applying these isotopic techniques to a wider range of environmental conditions and microbial communities to build a more complete picture of PAH biotransformation. nih.gov
Development of Innovative Deuteration Strategies for Next-Generation Research Standards
The availability of high-purity deuterated standards is fundamental to advancing PAH research. tandfonline.com The synthesis of these compounds, however, is not trivial. Traditional deuteration methods, such as acid- or base-catalyzed exchange, are often limited in their applicability and may require multiple steps to achieve high levels of isotopic enrichment. scielo.org.mx
Consequently, the development of innovative and efficient deuteration methodologies is an active and crucial area of chemical research. unisyscat.dersc.org Modern strategies increasingly rely on transition metal catalysts, like palladium, which can facilitate highly selective hydrogen-deuterium exchange reactions under milder conditions. scielo.org.mxnih.gov Researchers are exploring novel protocols, including the use of superelectrophile catalysis, to deuterate a wider variety of organic compounds, even those that are chemically less reactive. unisyscat.de The goal is to create more efficient, cost-effective, and scalable methods for producing next-generation research standards. unisyscat.deuis.no This includes the synthesis of not only parent PAHs but also their numerous metabolites and isomers, the lack of which currently limits many toxicological and metabolic studies. tandfonline.comuis.no
Fostering Interdisciplinary Research Integrating Advanced Analytical Chemistry with Environmental and Biological Sciences
Addressing the multifaceted challenges posed by PAHs requires a departure from siloed research efforts. The complexity of PAH exposure, from environmental distribution to biological effects, necessitates robust interdisciplinary collaboration. columbia.eduresearchgate.net Future breakthroughs will depend on integrating the precision of advanced analytical chemistry with the broad perspectives of environmental and biological sciences. nih.gov
Future research directions point towards a more holistic understanding of PAH risks, which involves tracking their movement and transformation across different environmental media (air, water, soil) and understanding their combined effects as mixtures. nih.govtandfonline.com This requires not only sophisticated analytical tools but also advanced data analysis and modeling, highlighting the critical need for teamwork among chemists, biologists, toxicologists, and environmental scientists to protect human and ecological health. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
